molecular formula CH4F2O6P2 B024119 Difluoromethylene diphosphonate CAS No. 10596-32-4

Difluoromethylene diphosphonate

Cat. No.: B024119
CAS No.: 10596-32-4
M. Wt: 211.98 g/mol
InChI Key: HSRBLOWVRMGXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluoromethylene diphosphonate, also known as this compound, is a useful research compound. Its molecular formula is CH4F2O6P2 and its molecular weight is 211.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Diphosphonates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[difluoro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBLOWVRMGXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147445
Record name Difluoromethylene diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10596-32-4
Record name Difluoromethylene diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethylene diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Difluoromethylene diphosphonate (DFDP) is a synthetic compound characterized by its unique difluoromethylene moiety and two phosphonate groups. This compound has garnered attention in biochemical research due to its structural similarity to phosphates, making it a potent inhibitor of various enzymes that utilize natural phosphates. This article explores the biological activity of DFDP, emphasizing its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

DFDP is defined by its molecular formula, which includes two phosphonate groups bonded to a difluoromethylene unit. This configuration imparts significant stability against hydrolysis, distinguishing it from traditional phosphates. The non-hydrolyzable nature of DFDP allows it to act as a bioisostere for phosphate, facilitating its interaction with enzymes that normally utilize phosphate substrates.

DFDP functions primarily as an enzyme inhibitor. By mimicking the structure of phosphate, DFDP can bind to the active sites of enzymes, effectively blocking the natural substrates from binding. This capability is crucial for studying enzyme functions and identifying key amino acid residues involved in substrate recognition and catalysis.

Key Enzyme Targets

Research has identified several enzymes that are inhibited by DFDP:

  • Phosphatases : DFDP inhibits various phosphatases, which are critical in dephosphorylation processes.
  • Kinases : The compound also shows potential in inhibiting kinase activities, which are vital for signal transduction pathways.

Inhibition Studies

DFDP has been shown to exhibit significant inhibitory effects on enzymes involved in phosphate metabolism. For instance, studies have demonstrated that DFDP can inhibit alkaline phosphatase and other similar enzymes effectively. This inhibition is attributed to the structural similarity between DFDP and the natural substrates of these enzymes.

Chelation Properties

DFDP also exhibits chelation properties, particularly with metal ions such as vanadium. This interaction may enhance its biological efficacy or modify its pharmacokinetic properties, suggesting potential applications in drug design and development.

Case Studies

  • Enzyme Interaction Studies
    A study published in Bioorganica highlighted the use of DFDP as a molecular tool for investigating enzyme-substrate interactions. The researchers demonstrated that DFDP could effectively inhibit enzyme activity in vitro, providing insights into the mechanisms of enzyme catalysis and substrate specificity .
  • Anticancer Research
    While not directly studied as an anticancer agent, DFDP's ability to inhibit specific kinases suggests potential applications in cancer therapy. Research into similar phosphonates has revealed their cytotoxic effects on various cancer cell lines, indicating that DFDP could be further explored for its anticancer properties .
  • Dental Applications
    DFDP has been evaluated for its potential use in dental materials due to its ability to bind to hydroxyapatite, a primary component of tooth enamel and bone. Studies indicate that DFDP can enhance the mechanical properties of dental composites while providing antibacterial activity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
Methylphosphonic AcidPhosphonic AcidLess stable than DFDP
BisphosphonatePhosphonateHydrolyzable; primarily used in osteoporosis treatment
Tris(2-aminoethyl)amine PhosphatePhosphateMore hydrophilic; less effective as an enzyme inhibitor
DifluorosulfideSulfideContains sulfur instead of phosphorus; different reactivity

The table above illustrates how DFDP's unique difluoromethylene group enhances its stability and biological activity compared to other similar compounds.

Scientific Research Applications

Structural Characteristics

Difluoromethylene diphosphonate is characterized by two phosphonate groups attached to a difluoromethylene moiety. Its molecular formula is C4H6F2O6P2\text{C}_4\text{H}_6\text{F}_2\text{O}_6\text{P}_2, and it is classified as a non-hydrolyzable bioisostere of phosphate. This classification enhances its stability and makes it resistant to enzymatic hydrolysis compared to traditional phosphates, which is crucial for its applications in biochemical research .

Enzyme Inhibition

DFDP acts as an inhibitor for enzymes that utilize natural phosphates. By mimicking the structure of phosphate, DFDP can bind to the active sites of these enzymes, effectively blocking substrate binding. This property allows researchers to study enzyme functions and identify critical amino acid residues involved in catalysis . Notable enzymes inhibited by DFDP include:

  • Alkaline Phosphatase : Involved in dephosphorylation processes.
  • Nucleotide Triphosphate Hydrolases : Important for energy metabolism.

Chelation of Metal Ions

Research has shown that DFDP can function as a chelator for metal ions, particularly vanadium. Interaction studies indicate that DFDP forms stable complexes with metal ions, potentially enhancing its biological efficacy or altering pharmacokinetic properties .

Synthesis of Bisphosphonates

DFDP serves as a key reagent in the synthesis of unsymmetrical difluoromethylene bisphosphonates. These compounds are vital in drug development, particularly for treating bone diseases such as osteoporosis. The synthesis typically involves reacting DFDP with various alkylating agents under controlled conditions .

Compound Name Synthesis Method Applications
Unsymmetrical BisphosphonatesAlkylation of DFDPOsteoporosis treatment
DifluorophosphonatesReaction with phosphonate diestersChemical biology

Case Studies

  • Inhibition Studies : A study demonstrated that DFDP effectively inhibits alkaline phosphatase activity, providing insights into the enzyme's substrate recognition mechanisms. The results indicated that specific amino acid residues play critical roles in substrate binding and catalysis .
  • Drug Development : Researchers synthesized novel difluoromethylphosphonates using DFDP as a precursor. These compounds showed promising biological activities, suggesting potential therapeutic applications in treating metabolic disorders related to phosphate metabolism .
  • Metal Ion Interaction : Investigations into the chelation properties of DFDP revealed its ability to form stable complexes with vanadium ions, which may lead to enhanced biological activity or modified pharmacokinetics in drug formulations .

Preparation Methods

Synthesis of Symmetrical Precursor 7

Reagent 7 is synthesized via a three-step sequence:

  • Fluorination : Tetraethyl methylenebisphosphonate (11 ) reacts with N-fluorobenzenesulfonimide (NFSI) to yield tetraethyl difluoromethylene bisphosphonate (12 ) in 71% yield.

  • Selective Deprotection : Refluxing 12 with morpholine removes two ethyl groups, forming bismorpholinium salt 13 (84% yield). Acidification with Dowex resin converts 13 to phosphonic acid 14 .

  • Esterification : Treatment of 14 with trimethyl orthoformate produces symmetrical bisphosphonate 7 in 87% yield (18 g scale).

Stepwise Demethylation–Condensation

The orthogonality of methyl and ethyl esters in 7 allows sequential coupling:

  • First Demethylation : Selective cleavage of one methyl ester using LiOH generates a monoanionic intermediate.

  • First Condensation : Reaction with alcohols (e.g., adenosine, ribitol) via Wada’s reagent (1,1′-carbonyldiimidazole) forms phosphoester bonds (45–85% yields).

  • Second Demethylation : Removal of the remaining methyl ester enables coupling with a second alcohol, yielding unsymmetrical P-CF₂-P products like ADPr analogue 21 (85% yield).

Table 1: Yields for Key Intermediates in Desymmetrization

IntermediateReaction StepYield (%)
12 Fluorination of 11 71
13 Deprotection of 12 84
7 Esterification of 14 87
21 Final ADPr analogue85

Fluorination of Methylenebisphosphonate Precursors

Early routes focused on direct fluorination of methylenebisphosphonates. For example, tetraethyl methylenebisphosphonate undergoes electrophilic fluorination with NFSI to install the CF₂ group. However, this method requires stoichiometric fluorinating agents and yields partially fluorinated byproducts.

Arbuzov and Michaelis-Bekker Reactions

Classic phosphonate syntheses have been adapted for difluoromethylene diphosphonates:

  • Arbuzov Reaction : Trialkyl phosphites react with dihaloalkanes, but controlling fluorination remains challenging.

  • Michaelis-Bekker Reaction : Metal dialkyl phosphites (e.g., Na or Li salts) couple with haloalkylphosphonates. For P-CF₂-P systems, this method suffers from low regioselectivity unless paired with fluorinated electrophiles.

Radical Bromination and Substitution

α-Bromophosphonates serve as intermediates for introducing CF₂ groups. Radical bromination using N-bromosuccinimide (NBS) or deprotonation–alkylation sequences generates brominated precursors:

Table 2: Bromination Conditions for α-H Phosphonates

SubstrateBrominating AgentConditionsYield (%)
Benzyl diethylphosphonateNBS, (PhCO)₂O₂76°C, radical41–82
Diethyl H-phosphonateLiHMDS, TCDBE−78°C, anion55

Subsequent halogen exchange with AgF or KF introduces fluorine atoms, though overfluorination risks require careful stoichiometric control.

Alkylation of H-Phosphinates

α,α-Difluorophosphinates are synthesized via alkylation of H-phosphinates with ClCF₂H and LiHMDS. While primarily yielding phosphinates, this method provides insights into CF₂-P bond formation:

  • Deprotonation of (EtO)₂P(O)H with LiHMDS at −78°C generates a nucleophilic anion.

  • Alkylation with ClCF₂H installs the CF₂ group, though competing O-alkylation reduces yields (≤65%).

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Desymmetrization of 7 High yields, scalable, unsymmetrical productsRequires multistep synthesis of 7
Direct FluorinationSimple starting materialsLow selectivity, byproduct formation
Arbuzov/Michaelis-BekkerEstablished protocolsPoor compatibility with fluorination
Radical BrominationModular intermediatesHazardous reagents, moderate yields
H-Phosphinate AlkylationSingle-step CF₂ introductionLimited to phosphinates

Q & A

Q. What synthetic methodologies are most effective for introducing the difluoromethylene diphosphonate group into organic substrates?

The this compound group can be incorporated via nucleophilic difluoromethylation using air-stable reagents like difluoromethylene phosphabetaine. This involves generating a difluorinated phosphonium ylide in situ, which reacts with electrophilic substrates (e.g., Michael acceptors, aldehydes) followed by mild hydrolysis of the carbon-phosphorus bond . Alternatively, palladium-catalyzed cross-coupling reactions enable the synthesis of aryldifluoromethylated phosphonates, expanding substrate compatibility compared to copper-based systems . For direct functionalization, diallyl (lithiodifluoromethyl)phosphonate serves as a reagent to introduce the difluoromethylene phosphonate moiety .

Q. How does the this compound group influence the stability and bioactivity of phosphate analogs?

The difluoromethylene group acts as a non-hydrolyzable bioisostere of phosphate, enhancing metabolic stability while retaining enzyme-binding affinity. Quantum mechanical calculations show that its charge distribution and geometry mimic pyrophosphate, enabling competitive inhibition of enzymes like phosphatases . This stability is critical for in vivo applications, such as radiotracers (e.g., <sup>99m</sup>Tc-MDP) for bone imaging, where the phosphonate group mediates selective bone mineral uptake .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key methods include:

  • <sup>19</sup>F NMR : To confirm fluorination and assess purity.
  • X-ray crystallography : For resolving stereoelectronic effects of the CF2 group on molecular conformation .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns, especially for radiolabeled analogs .
  • Kinetic studies : To evaluate enzyme inhibition potency (e.g., IC50 measurements for PTP-1B inhibitors) .

Advanced Research Questions

Q. How can solvent and catalyst selection resolve contradictions in substrate scope for this compound synthesis?

Palladium catalysts outperform copper in cross-coupling reactions with bromodifluoromethylphosphonates, enabling broader substrate tolerance, including sterically hindered aryl groups and functionalized biomolecules . Solvent polarity also dictates reaction pathways: polar solvents (e.g., DMF) favor difluoromethylene ylide formation, while non-polar solvents (e.g., p-xylene) promote CF2 intermediates for cyclopropanation . Systematic screening of ligands (e.g., phosphines) and additives (e.g., tetrabutylammonium salts) can further optimize yields .

Q. What computational approaches predict the stability of vanadium-difluoromethylene diphosphonate complexes for therapeutic applications?

Density functional theory (DFT) calculations reveal that vanadium(V) forms stable 1:1 and 2:1 complexes with this compound in aqueous solution. The optimized geometries show strong chelation via oxygen atoms, with charge distribution mimicking natural pyrophosphate-enzyme interactions. These insights guide the design of vanadium-based therapeutics for diabetes and osteoporosis .

Q. How do structural modifications of this compound enhance target specificity in enzyme inhibition?

Introducing phosphonothioic acid derivatives (e.g., α,α-difluoromethylene phosphonothioic acids) improves inhibitory potency against PTP-1B by enhancing hydrogen bonding and steric complementarity with the active site. Thionylation of bis-(2-cyanoethyl) esters followed by deprotection yields these analogs, which show IC50 values in the micromolar range .

Q. What mechanisms explain the bone-targeting behavior of <sup>99m</sup>Tc-labeled this compound radiotracers?

The phosphonate group chelates calcium in hydroxyapatite, enabling selective accumulation in bone tissue. <sup>99m</sup>Tc-MDP exhibits biphasic pharmacokinetics: rapid vascular distribution followed by extravascular equilibrium and bone adsorption. Competitive studies with unlabeled MDP confirm dose-dependent reduction in radiotracer uptake, validating its mechanism .

Methodological Challenges and Contradictions

Q. How can researchers address discrepancies in catalytic efficiency between palladium and copper systems for difluoromethylene transfer?

Palladium catalysts tolerate electron-deficient and heteroaromatic substrates due to their lower oxophilicity, whereas copper systems are limited to activated aryl halides. Kinetic studies suggest palladium facilitates oxidative addition of bromodifluoromethylphosphonates, while copper undergoes single-electron transfer (SET) pathways, leading to radical intermediates and restricted scope .

Q. What strategies optimize the <sup>99m</sup>Tc labeling efficiency of this compound for imaging applications?

Key factors include:

  • pH control : Labeling efficiency peaks at pH 5–6, minimizing colloid formation.
  • Reducing agents : Stannous chloride ensures optimal technetium reduction to Tc(IV).
  • Quality control : Instant thin-layer chromatography (ITLC) verifies radiochemical purity >95% .

Emerging Research Directions

Q. Can this compound derivatives act as dual-modality probes for imaging and therapy?

Yes. For example, <sup>99m</sup>Tc-MDP not only diagnoses bone metastases but also inhibits osteoclast activity via competitive binding to bone resorption sites. Coupling with therapeutic radionuclides (e.g., <sup>177</sup>Lu) could enable theranostic applications .

Q. What role does fluorine play in modulating the stereoelectronic properties of this compound inhibitors?

The CF2 group induces a gauche effect, stabilizing specific conformations that align with enzyme active sites. Fluorine’s electronegativity also polarizes adjacent P=O bonds, enhancing electrostatic interactions with catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Difluoromethylene diphosphonate
Reactant of Route 2
Difluoromethylene diphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.